4-(2-((4-Bromoanilino)(oxo)AC)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate
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Overview
Description
4-(2-((4-Bromoanilino)(oxo)AC)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C23H17Br2N3O5 and a molecular weight of 575.217 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2-((4-Bromoanilino)(oxo)AC)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reagents like bromine for bromination reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(2-((4-Bromoanilino)(oxo)AC)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(2-((4-Bromoanilino)(oxo)AC)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate
- 4-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 4-(2-((4-Bromoanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
Uniqueness
4-(2-((4-Bromoanilino)(oxo)AC)carbohydrazonoyl)-2-ethoxyphenyl 4-methoxybenzoate is unique due to its specific functional groups and molecular structure, which confer distinct chemical and biological properties.
Properties
CAS No. |
767289-28-1 |
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Molecular Formula |
C25H22BrN3O6 |
Molecular Weight |
540.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-bromoanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C25H22BrN3O6/c1-3-34-22-14-16(4-13-21(22)35-25(32)17-5-11-20(33-2)12-6-17)15-27-29-24(31)23(30)28-19-9-7-18(26)8-10-19/h4-15H,3H2,1-2H3,(H,28,30)(H,29,31)/b27-15+ |
InChI Key |
KBPUCBGMSPSMIB-JFLMPSFJSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=CC=C(C=C2)Br)OC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=CC=C(C=C2)Br)OC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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